Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
Overview
Description
Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a methoxy group, a morpholine ring, and a sulfonylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the methoxy group and the morpholine ring. The final step involves the sulfonylation of the benzoate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also involve the recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The furan ring and the sulfonylbenzoate moiety are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl 4-methoxybenzoate: Lacks the morpholine and sulfonyl groups.
4-Methoxy-3-morpholin-4-ylsulfonylbenzoic acid: Lacks the furan ring.
Furan-2-ylmethyl morpholine: Lacks the methoxy and sulfonylbenzoate groups.
Uniqueness
Furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
furan-2-ylmethyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-22-15-5-4-13(17(19)25-12-14-3-2-8-24-14)11-16(15)26(20,21)18-6-9-23-10-7-18/h2-5,8,11H,6-7,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIADWBDPMYEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=CC=CO2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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